molecular formula C13H14N2O3 B1142778 1-(4-Methoxyphenyl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid CAS No. 1338247-83-8

1-(4-Methoxyphenyl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid

Cat. No.: B1142778
CAS No.: 1338247-83-8
M. Wt: 246.26186
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methoxyphenyl group and two methyl groups attached to the pyrazole ring, along with a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Properties

CAS No.

1338247-83-8

Molecular Formula

C13H14N2O3

Molecular Weight

246.26186

Synonyms

1-(4-Methoxyphenyl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid typically involves multi-step reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can be used as the diketone, reacting with hydrazine hydrate under reflux conditions to form 3,4-dimethylpyrazole.

    Introduction of the methoxyphenyl group: This step involves the electrophilic substitution of the pyrazole ring with 4-methoxybenzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins. This inhibition can result in anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-carboxylic acid: Similar structure but with one less methyl group.

    1-(4-Methoxyphenyl)-1H-pyrazol-5-carboxylic acid: Lacks the methyl groups on the pyrazole ring.

    1-(4-Methoxyphenyl)-3,4-diMethyl-1H-imidazole-5-carboxylic acid: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

The presence of both the methoxyphenyl group and the two methyl groups on the pyrazole ring, along with the carboxylic acid functional group, gives 1-(4-Methoxyphenyl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid unique chemical and biological properties

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